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Safety and Efficacy Profile: Afuresertib in
Ovarian Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Afuresertib

CAS No.: 1047644-62-1

Cat. No.: S001600

Parameter Afuresertib + Paclitaxel (n=99) Paclitaxel Alone (n=51)

Patient Population Platinum-resistant ovarian cancer  Platinum-resistant ovarian cancer
(1-5 prior chemotherapies) [1] [2]  (1-5 prior chemotherapies) [1] [2]

Key Efficacy Metrics

» Median Progression-Free 4.3 months [1] [2] 4.1 months [1] [2]
Survival (PFS)

e Median Overall Survival (OS)  11.2 months [1] [2] 13.1 months [1] [2]
* Objective Response Rate 25% [2] 18% [2]
(ORR)

Common Treatment-
Emergent Adverse Events

(TEAEs)

* Diarrhea 64.6% [2] Not reported at this frequency
* Anemia 54.5% [2] 44.7% (2]

» Neutropenia 50.5% [2] 51.1% [2]
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Parameter Afuresertib + Paclitaxel (n=99) Paclitaxel Alone (n=51)
* Fatigue 45.5% [2] 38.3% [2]

* Nausea 32.3% [2] 29.8% [2]

Serious Adverse Events 34.3% [1] 25.5% [1]

Grade 3-4 Treatment-Related 61.6% [2] 40.4% [2]

AEs

Treatment Discontinuation 20.2% [2] 6.4% [2]

due to AEs

Experimental Protocol from Key Studies

For researchers, the methodology of the cited trials is crucial for interpreting the data.

PROFECTA-II/GOG-3044 Phase II Clinical Trial (NCT04374630) [1] [2]

¢ Objective: To evaluate the efficacy and safety of afuresertib plus paclitaxel versus paclitaxel alone in
patients with platinum-resistant ovarian cancer (PROC).

¢ Study Design: Open-label, randomized, active-controlled Phase Il trial.

e Patient Population: 150 patients with platinum-resistant ovarian, fallopian tube, or primary peritoneal
cancer who had received 1-5 prior chemotherapies (with <1 post-PROC therapy). Patients with prior
AKT or mTOR inhibitor use were excluded.

¢ Intervention: Patients were randomized to receive either:

o Experimental Arm: Afuresertib (125 mg daily orally) plus Paclitaxel (80 mg/m2 IV on days 1,
8, and 15 of a 28-day cycle).
o Control Arm: Paclitaxel alone (80 mg/m2 on the same schedule).

¢ Primary Endpoint: Progression-Free Survival (PFS). Secondary endpoints included Overall Survival
(OS), Objective Response Rate (ORR), and safety.

o Safety Assessments: Treatment-emergent adverse events (TEAES) were monitored and graded
according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI
CTCAE).

Mechanism of Action and Signaling Pathway
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Afuresertib is a reversible, ATP-competitive, oral pan-AKT kinase inhibitor. It targets the PI3K/AKT
signaling pathway, which is constitutively active in many cancers and provides proliferative and anti-

apoptotic signals, contributing to tumor growth and drug resistance [3]. The following diagram illustrates the

pathway and the drug's target.
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The search results indicate that while the overall efficacy of afuresertib in the PROC population was not
significant, exploratory biomarker analyses suggested potential efficacy in a subgroup of patients with
phospho-AKT positive tumors (median PFS of 5.4 months vs. 2.9 months in the control arm; HR=0.4) [1].
This highlights the importance of patient stratification by biomarker status in future studies of targeted

therapies like afuresertib.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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